molecular formula C21H21NO5 B3915927 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one CAS No. 6152-13-2

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one

Cat. No.: B3915927
CAS No.: 6152-13-2
M. Wt: 367.4 g/mol
InChI Key: LGCSEAKELVCXQB-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with morpholine and formaldehyde under acidic conditions to yield the final chromone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromone ring can be reduced to a dihydrochromone.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one is unique due to the presence of the morpholine moiety, which imparts distinct pharmacological properties. This structural feature differentiates it from other chromone derivatives and contributes to its specific biological activities.

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-19-5-3-2-4-14(19)17-13-27-21-15(20(17)24)6-7-18(23)16(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCSEAKELVCXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417523
Record name 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6152-13-2
Record name 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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